molecular formula C12H12Cl2N4O2S B2912789 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798661-85-4

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2912789
CAS No.: 1798661-85-4
M. Wt: 347.21
InChI Key: TUQQBCVHIKZKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves a multi-step process. The starting materials include 2,5-dichlorobenzenesulfonyl chloride and pyrrolidine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then subjected to cyclization with sodium azide to form the triazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles or sulfonamides.

Scientific Research Applications

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfonyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((2,4-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
  • 1-(1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
  • 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,4-triazole

Uniqueness

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the specific positioning of the dichlorophenyl and sulfonyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 1,2,3-triazole ring also differentiates it from compounds with other triazole configurations, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

1-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O2S/c13-9-1-2-11(14)12(7-9)21(19,20)17-5-3-10(8-17)18-6-4-15-16-18/h1-2,4,6-7,10H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQQBCVHIKZKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.